Superior Cytokine Suppression vs. MDP in In Vivo LPS-Challenge Model
In a BALB/c mouse model of LPS-induced endotoxemia, GMDP (the disaccharide-dipeptide pharmacophore derived from the disaccharide tetrapeptide) was directly compared with MDP and six other MDP analogues delivered at equimolar doses. Among all seven tested compounds, GMDP was the most effective agent for reducing both TNF-α and IL-1α blood levels and for attenuating LPS-induced hypoglycaemia [1].
| Evidence Dimension | Reduction of LPS-induced TNF-α and IL-1α levels and hypoglycaemia |
|---|---|
| Target Compound Data | GMDP: most effective compound among 7 analogues tested; reduced both TNF-α and IL-1α levels and hypoglycaemia |
| Comparator Or Baseline | MDP and 6 analogues (threonylMDP, GMDPBenz, GMDPOBut, etc.) tested at equimolar doses |
| Quantified Difference | GMDP ranked #1 out of 7 compounds for combined cytokine suppression and hypoglycaemia reduction; other analogues showed either weaker cytokine suppression or paradoxical IL-1α elevation at higher doses |
| Conditions | Female BALB/c mice presensitised with C. parvum, challenged with intravenous LPS 18 h after compound administration; cytokines measured 4 h post-LPS [1] |
Why This Matters
Procurement of the correct disaccharide tetrapeptide scaffold ensures access to the most potent LPS-antagonising muramyl peptide pharmacophore, directly impacting experimental outcomes in endotoxemia and innate immunity studies.
- [1] Adeleye TA, et al. The modulation of tumour necrosis factor-alpha, interleukin-1 alpha and glucose levels with GMDP and other analogues of muramyl dipeptide. APMIS. 1994;102(2):145-152. DOI: 10.1111/j.1699-0463.1994.tb04859.x. View Source
